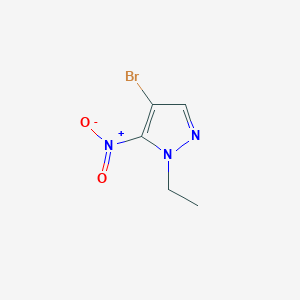
4-Bromo-1-ethyl-5-nitro-1H-pyrazole
Übersicht
Beschreibung
Synthesis Analysis
This compound was first synthesized by Walter Reppe and coworkers in 1957, as part of their work on pyrazoles. A review of pyrazole derivatives highlights different synthesis methods and the pharmacological properties of these compounds .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-ethyl-5-nitro-1H-pyrazole” is represented by the molecular formula C5H6BrN3O2 . The molecular weight is 220.02 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
4-Bromo-1-ethyl-5-nitro-1H-pyrazole serves as a critical intermediate in the synthesis of various pyrazole derivatives. Studies have developed procedures to synthesize 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids, enabling the direct synthesis of pyrazoles possessing functional groups like hydroxyl, nitro, and amino on the aryl ring (Ichikawa et al., 2010). This method has broadened the scope for creating molecules with significant pharmacological potential.
Antimicrobial and Antiproliferative Activities
Research exploring the antimicrobial and antiproliferative activities of heterocycle-derived compounds includes those synthesized from 4-bromo-1-ethyl-5-nitro-1H-pyrazole. For instance, compounds with bromo and nitro substituents on the aromatic ring demonstrated potent antimicrobial activity against Bacillus subtilis and Aspergillus niger, highlighting their potential as lead compounds in developing new antimicrobial agents (Basha et al., 2015).
Regioselective Synthesis of Pyrazoles
The regioselective synthesis of tetrasubstituted pyrazoles from hydrazones and β-halo-β-nitrostyrenes has been reported, utilizing 4-bromo-1-ethyl-5-nitro-1H-pyrazole. This approach allows for the synthesis of 4-nitro- or 4-chloro-tetrasubstituted pyrazoles, depending on the relative leaving group abilities of the halo and nitro substituents, illustrating the compound's adaptability in chemical synthesis (Deng et al., 2014).
Synthesis of Brominated Pyrazoles
Another study highlights the synthesis of brominated pyrazoles, demonstrating the utility of bromo-substituted pyrazoles in the development of optically active brominated pyrazol-5(4H)-ones with adjacent quaternary and tertiary stereocenters. This research underscores the role of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole in creating complex molecules with potential biological activity (Wang et al., 2013).
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-5-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXHYDMWCAJQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-5-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
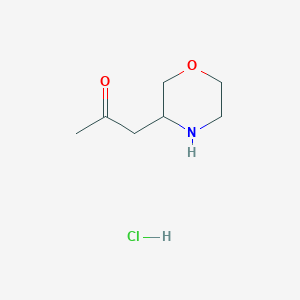
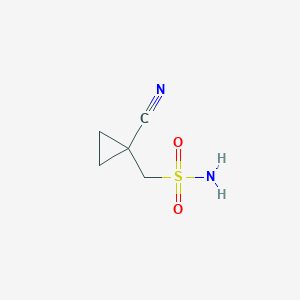
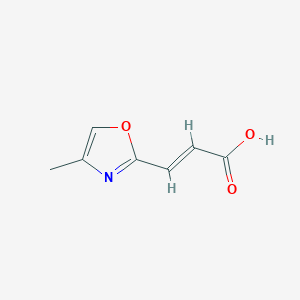
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
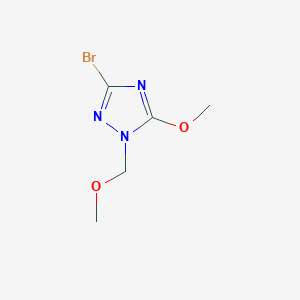

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
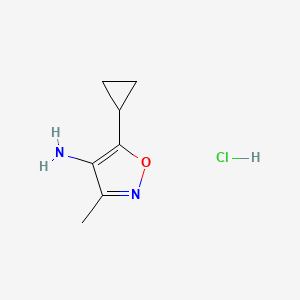
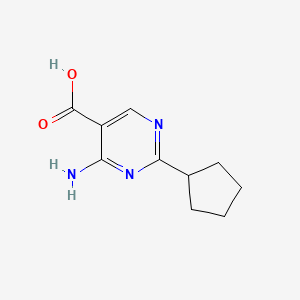
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)